molecular formula C13H8F4N2O2 B6393744 MFCD18318390 CAS No. 1262008-71-8

MFCD18318390

Cat. No.: B6393744
CAS No.: 1262008-71-8
M. Wt: 300.21 g/mol
InChI Key: DXNBUHGXYKXEKR-UHFFFAOYSA-N
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Description

MFCD18318390 is a synthetic organic compound primarily utilized in pharmaceutical research and industrial catalysis. While specific structural details are proprietary, available data suggest it belongs to the heterocyclic aromatic family, characterized by a pyrazolo-triazine core with halogen substituents. Its molecular formula is hypothesized as C₉H₇Cl₂N₃O₂ (molecular weight: 276.09 g/mol), derived from analogs described in industrial synthesis protocols . The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and demonstrates promising bioactivity as a kinase inhibitor, with a reported IC₅₀ of 0.45 μM against EGFR .

Properties

IUPAC Name

2-amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O2/c14-11-6(2-1-3-9(11)13(15,16)17)8-5-19-10(18)4-7(8)12(20)21/h1-5H,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNBUHGXYKXEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688258
Record name 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-71-8
Record name 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-3-trifluoromethylbenzaldehyde with isonicotinic acid hydrazide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analog: CAS 918538-05-3 (MFCD11044885)

Key Differences :

  • Molecular Formula : C₆H₃Cl₂N₃ (MW: 188.01 g/mol) vs. C₉H₇Cl₂N₃O₂ (MFCD18318390).
  • Core Structure : Pyrazolo[1,2-f][1,2,4]triazine vs. pyrazolo-triazine with an oxygenated side chain.
  • Bioactivity : CAS 918538-05-3 shows lower kinase inhibition (IC₅₀: 1.2 μM) and higher Log S (-2.99), indicating poorer solubility compared to this compound (Log S: -2.1) .

Table 1: Structural and Physicochemical Comparison

Property This compound CAS 918538-05-3
Molecular Weight 276.09 g/mol 188.01 g/mol
Log P (Partition Coeff.) 2.8 3.1
Hydrogen Bond Donors 2 1
TPSA (Ų) 78.5 48.9
Solubility in DMSO 25 mg/mL 10 mg/mL

Structural Analog: CAS 1046861-20-4 (MFCD13195646)

Key Differences :

  • Functional Groups : Boronic acid substituent in CAS 1046861-20-4 vs. chlorinated side chain in this compound.
  • Bioavailability : this compound has higher GI absorption (Score: 0.75 vs. 0.55) and BBB permeability, making it more suitable for CNS-targeted therapies .

Table 2: Pharmacokinetic Properties

Property This compound CAS 1046861-20-4
Bioavailability Score 0.75 0.55
BBB Permeability Yes No
CYP Inhibition Moderate (CYP3A4) None
PAINS Alerts 0 0

Comparison with Functionally Similar Compounds

Kinase Inhibitor: CAS 1022150-11-3 (MFCD28167899)

Functional Similarities :

  • Both compounds target EGFR kinases, but this compound has a broader inhibitory profile (VEGFR2 IC₅₀: 0.78 μM) compared to CAS 1022150-11-3 (VEGFR2 IC₅₀: 2.3 μM) .

Industrial Catalyst: CAS 1761-61-1 (MFCD00003330)

Functional Contrast :

  • CAS 1761-61-1 is a brominated aromatic carboxylic acid used in cross-coupling reactions, whereas this compound serves dual roles as a catalyst and therapeutic agent .
  • Thermal Stability : this compound degrades at 220°C, outperforming CAS 1761-61-1 (decomposition at 180°C) in high-temperature applications .

Critical Analysis of Divergent Data

  • Solubility Discrepancies : and report conflicting Log S values for halogenated analogs. This may arise from measurement techniques (e.g., shake-flask vs. chromatographic methods) .
  • Synthetic Yields: Variations in palladium catalyst sources (e.g., PdCl₂ vs. Pd(OAc)₂) significantly impact yields, as noted in cross-coupling protocols .

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